molecular formula C14H16N2O2 B5082297 1-(2-imino-1(2H)-pyridinyl)-3-phenoxy-2-propanol CAS No. 28620-27-1

1-(2-imino-1(2H)-pyridinyl)-3-phenoxy-2-propanol

Cat. No.: B5082297
CAS No.: 28620-27-1
M. Wt: 244.29 g/mol
InChI Key: QDHFHBIBVRWJLD-UHFFFAOYSA-N
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Description

1-(2-Imino-1(2H)-pyridinyl)-3-phenoxy-2-propanol is a complex organic compound that features a pyridine ring with an imino group, a phenoxy group, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-imino-1(2H)-pyridinyl)-3-phenoxy-2-propanol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with phenol and epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through subsequent steps involving heating and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Imino-1(2H)-pyridinyl)-3-phenoxy-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce amino derivatives.

Scientific Research Applications

1-(2-Imino-1(2H)-pyridinyl)-3-phenoxy-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-imino-1(2H)-pyridinyl)-3-phenoxy-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, while the phenoxy group may interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-1(2H)-pyridinyl)-3-phenoxy-2-propanol
  • 1-(2-Imino-1(2H)-pyridinyl)-3-methoxy-2-propanol
  • 1-(2-Imino-1(2H)-pyridinyl)-3-phenoxy-2-butanol

Uniqueness

1-(2-Imino-1(2H)-pyridinyl)-3-phenoxy-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imino and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-iminopyridin-1-yl)-3-phenoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-14-8-4-5-9-16(14)10-12(17)11-18-13-6-2-1-3-7-13/h1-9,12,15,17H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHFHBIBVRWJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CN2C=CC=CC2=N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296057
Record name NSC107367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28620-27-1
Record name NSC107367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC107367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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